molecular formula C11H15NO2S B8542099 3-(3,4-Dimethoxy-phenyl)-thiopropanamide

3-(3,4-Dimethoxy-phenyl)-thiopropanamide

Cat. No.: B8542099
M. Wt: 225.31 g/mol
InChI Key: AFDUPVCXTOCTSM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxy-phenyl)-thiopropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 3,4-dimethoxy-phenyl group and a thioether (-S-) linkage. The 3,4-dimethoxy-phenyl moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced solubility and receptor binding, while the thioether and amide functionalities contribute to stability and metabolic resistance .

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)propanethioamide

InChI

InChI=1S/C11H15NO2S/c1-13-9-5-3-8(4-6-11(12)15)7-10(9)14-2/h3,5,7H,4,6H2,1-2H3,(H2,12,15)

InChI Key

AFDUPVCXTOCTSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC(=S)N)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Methoxy Substitutions

3,4-Dimethoxy-benzenepropanamine (CAS 14773-42-3)
  • Structure : Features a 3,4-dimethoxy-phenyl group attached to a propanamine chain (NH₂ terminal).
  • Relevance : Demonstrates the impact of functional group substitution (amide vs. amine) on physicochemical properties .
N-Allyl-2-[2-(2,6-difluoro-benzyl)-3-(4-fluoro-phenyl)-isothioureido]-N-(3,4-dimethoxy-phenyl)-acetamide (18e)
  • Structure : Contains a 3,4-dimethoxy-phenyl group, fluorinated benzyl substituents, and an isothioureido (-N-C=S-N-) moiety.
  • The acetamide core differs from the propanamide chain in the target compound .

Analogues with Thioether or Thiophene Functionalities

3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
  • Structure : Combines a thiophene ring, hydroxy group, and methylamide.
  • Key Differences: Replaces the dimethoxy-phenyl group with a thiophene heterocycle, altering aromatic stacking interactions.
[2-(2,6-Difluoro-benzylsulfanyl)-3-(2,4-difluoro-phenyl)-3H-imidazol-4-yl]-(3,4-dimethoxy-phenyl)-methyl-amine (11)
  • Structure : Features a 3,4-dimethoxy-phenyl group, fluorinated substituents, and an imidazole-thioether core.
  • Key Differences : The imidazole ring and fluorine substitutions suggest distinct electronic and steric profiles compared to the simpler propanamide backbone of the target compound .

Functional Group Variations

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride
  • Structure : Includes a fluoro-methoxy-phenyl group and a secondary amide.
  • Key Differences : Fluorine substitution at the phenyl ring and a methylated amide group modulate lipophilicity and metabolic stability .

Data Table: Structural Comparison of Key Compounds

Compound Name Core Structure Key Substituents Functional Groups Evidence Reference
3-(3,4-Dimethoxy-phenyl)-thiopropanamide Propanamide 3,4-Dimethoxy-phenyl, thioether Amide, thioether
3,4-Dimethoxy-benzenepropanamine Propanamine 3,4-Dimethoxy-phenyl Amine
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide Propanamide Thiophene, hydroxy Amide, hydroxy, thiophene
N-Allyl-2-[...]-acetamide (18e) Acetamide 3,4-Dimethoxy-phenyl, difluoro-benzyl Isothioureido, amide
Compound 11 Imidazole 3,4-Dimethoxy-phenyl, difluoro-benzyl Thioether, imidazole

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